3-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
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Overview
Description
3-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is an organic compound belonging to the class of benzamides It features a fluorine atom attached to the benzene ring, a pyrrolidinone moiety, and a benzamide structure
Mechanism of Action
Target of Action
It’s structurally related to the sigma-1 receptor modulator e1r , suggesting potential interaction with the sigma-1 receptor, a central nervous system protein .
Mode of Action
If it indeed interacts with the sigma-1 receptor like its structural relative E1R , it may regulate inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the endoplasmic reticulum to the mitochondria .
Biochemical Pathways
If it acts on the sigma-1 receptor, it could potentially influence various cellular processes, including calcium signaling .
Pharmacokinetics
The introduction of fluorine atoms in structurally related compounds has been associated with positive modulation of lipophilicity, electronegativity, basicity, and bioavailability .
Result of Action
If it acts on the sigma-1 receptor, it could potentially influence calcium signaling and other cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves the following steps:
Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Coupling Reactions: The final step involves coupling the fluorinated pyrrolidinone with a benzamide derivative using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide: Similar structure with a methyl group instead of a hydrogen atom.
N-(4-fluoro-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide: Similar structure with the fluorine atom in a different position.
Uniqueness
3-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its reactivity and potential as a pharmacologically active compound.
Properties
IUPAC Name |
3-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c18-13-5-1-4-12(10-13)17(22)19-14-6-2-7-15(11-14)20-9-3-8-16(20)21/h1-2,4-7,10-11H,3,8-9H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVZPZXETIMWFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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